Product packaging for UCM-1336(Cat. No.:CAS No. 1621535-90-7)

UCM-1336

Cat. No.: B611548
CAS No.: 1621535-90-7
M. Wt: 423.6
InChI Key: RHEOHKVMYINBGT-UHFFFAOYSA-N
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Description

The Landscape of Ras Oncogenesis and Associated Therapeutic Challenges

Mutations in RAS genes are among the most frequently observed genetic alterations in human cancers, occurring in approximately one-third of all cases. sci-hub.secytoskeleton.com These oncogenic mutations, often found at specific hotspots like codons 12, 13, or 61, disrupt the intrinsic GTP hydrolysis activity of Ras, effectively locking the protein in its active, GTP-bound state. nih.govaacrjournals.org This constitutive activation of Ras leads to uncontrolled downstream signaling through pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, driving tumor cell growth and proliferation. nih.gov

Ras-driven cancers include some of the most aggressive and challenging malignancies, such as pancreatic, lung, and colorectal cancers. nih.govsci-hub.secytoskeleton.com For many years, Ras was considered "undruggable" due to its high binding affinity for GTP and the lack of obvious binding pockets for small molecule inhibitors. nih.govtechnologynetworks.com While recent advancements have led to the development of mutant-specific inhibitors, such as those targeting KRAS G12C, the applicability of these therapies is limited to specific RAS alleles, and resistance can emerge. nih.govaacrjournals.orgtermedia.pl This highlights the ongoing need for alternative therapeutic strategies to target Ras-driven cancers. aacrjournals.org

Isoprenylcysteine Carboxylmethyltransferase (ICMT) in Post-Translational Modification of Ras Proteins

Proper localization of Ras proteins to cellular membranes, particularly the plasma membrane, is essential for their signaling function. activemotif.comlife-science-alliance.org This membrane association is mediated by a series of post-translational modifications occurring at the C-terminal CAAX box motif of Ras proteins. activemotif.comlife-science-alliance.orggu.seresearchgate.net The final step in this critical processing pathway is the carboxyl methylation of the prenylated cysteine residue, a reaction catalyzed by the enzyme isoprenylcysteine carboxylmethyltransferase (ICMT). activemotif.comlife-science-alliance.orggu.seresearchgate.netwikipedia.org

The sequence of post-translational modifications involves:

Prenylation: Addition of a farnesyl (15-carbon) or geranylgeranyl (20-carbon) lipid group to the cysteine residue by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I). activemotif.comgu.seresearchgate.net

Proteolysis: Cleavage of the -AAX tripeptide from the C-terminus by the Ras-converting enzyme 1 (RCE1). activemotif.comgu.seresearchgate.net

Carboxyl Methylation: Methylation of the newly exposed prenylated cysteine by ICMT. activemotif.comgu.seresearchgate.netwikipedia.org

These modifications are crucial for the stable membrane association and proper function of Ras proteins. activemotif.comgu.se Inhibiting ICMT disrupts this final modification step, leading to mislocalization of Ras from the plasma membrane and consequently impairing its ability to activate downstream signaling pathways. sci-hub.senih.govgenscript.comucm.es This makes ICMT an attractive target for inhibiting the activity of all Ras isoforms, regardless of their specific activating mutation. sci-hub.senih.govucm.es

UCM-1336 as a Research Probe in ICMT Inhibition: An Academic Perspective

Given the critical role of ICMT in Ras membrane localization and signaling, inhibiting this enzyme has emerged as a potential strategy for targeting Ras-driven cancers. sci-hub.senih.govgenscript.comucm.es this compound is a chemical compound that has been identified and studied as a potent inhibitor of ICMT. sci-hub.senih.govgenscript.comucm.esmedchemexpress.comacs.orgresearchgate.netmedkoo.comresearchgate.netresearchgate.net

Academic research has utilized this compound as a probe to investigate the functional consequences of ICMT inhibition in the context of oncogenic Ras signaling. Studies have shown that this compound effectively impairs the membrane association of all four Ras isoforms (HRAS, KRAS, NRAS), including those with activating mutations. nih.govsci-hub.senih.govgenscript.comucm.esmedkoo.comresearchgate.net This mislocalization leads to a decrease in active, GTP-bound Ras and subsequent inhibition of downstream signaling pathways like MEK/ERK and PI3K/AKT. sci-hub.senih.govresearchgate.netmedkoo.com

Detailed research findings using this compound have demonstrated its ability to induce cell death, including through autophagy and apoptosis, in various Ras-mutated tumor cell lines in vitro. sci-hub.senih.govgenscript.commedchemexpress.comresearchgate.netmedkoo.com Furthermore, preclinical studies using in vivo models, such as Ras-driven acute myeloid leukemia xenografts, have shown that this compound treatment can significantly delay tumor development, reduce tumor burden, and improve survival. sci-hub.senih.govgenscript.comresearchgate.netmedkoo.comgenomenon.com

This compound has been reported to have an IC50 value of 2 μM for ICMT inhibition. nih.govsci-hub.senih.govgenscript.comucm.esmedchemexpress.comacs.orgresearchgate.netmedkoo.comresearchgate.netresearchgate.net Research indicates that this compound is selective against other enzymes involved in Ras post-translational modifications. sci-hub.senih.govgenscript.comucm.esresearchgate.netresearchgate.net

The use of this compound in academic research has been instrumental in validating ICMT as a promising therapeutic target for Ras-driven tumors, offering a potential strategy to overcome some of the limitations associated with allele-specific Ras inhibitors. sci-hub.senih.govucm.es

Here is a summary of key research findings related to this compound:

FindingDescription
ICMT Inhibition PotencyIC50 of 2 μM for ICMT. nih.govsci-hub.senih.govgenscript.comucm.esmedchemexpress.comacs.orgresearchgate.netmedkoo.comresearchgate.netresearchgate.net
Ras Membrane AssociationSignificantly impairs membrane association of all four Ras isoforms. nih.govsci-hub.senih.govgenscript.comucm.esmedkoo.comresearchgate.net
Ras ActivityDecreases active (GTP-bound) Ras. sci-hub.senih.govresearchgate.netmedkoo.com
Downstream Signaling InhibitionInhibits pathways like MEK/ERK and PI3K/AKT. sci-hub.senih.govresearchgate.netmedkoo.com
In Vitro Cell Death InductionInduces cell death (autophagy and apoptosis) in various Ras-mutated cell lines (EC50 = 2–12 μM). nih.govsci-hub.senih.govgenscript.commedchemexpress.comresearchgate.netmedkoo.com
In Vivo Efficacy (Preclinical)Increases survival and reduces tumor burden in Ras-driven acute myeloid leukemia models. sci-hub.senih.govgenscript.comresearchgate.netmedkoo.comgenomenon.com
SelectivitySelective against other enzymes in Ras post-translational modification. sci-hub.senih.govgenscript.comucm.esresearchgate.netresearchgate.net

These findings underscore the value of this compound as a research tool for understanding the biological consequences of ICMT inhibition and its potential as a therapeutic strategy for Ras-driven cancers.

Properties

CAS No.

1621535-90-7

Molecular Formula

C26H37N3O2

Molecular Weight

423.6

IUPAC Name

3,3'-(octylazanediyl)bis(N-phenylpropanamide)

InChI

InChI=1S/C26H37N3O2/c1-2-3-4-5-6-13-20-29(21-18-25(30)27-23-14-9-7-10-15-23)22-19-26(31)28-24-16-11-8-12-17-24/h7-12,14-17H,2-6,13,18-22H2,1H3,(H,27,30)(H,28,31)

InChI Key

RHEOHKVMYINBGT-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC=C1)CCN(CCC(NC2=CC=CC=C2)=O)CCCCCCCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UCM-1336;  UCM 1336;  UCM1336; 

Origin of Product

United States

Elucidation of Ucm 1336 S Molecular and Cellular Pharmacodynamics

Target-Specific Inhibition of Isoprenylcysteine Carboxylmethyltransferase (ICMT) by UCM-1336

This compound functions as a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT). medchemexpress.comtargetmol.comacs.org ICMT is the final enzyme in the post-translational processing of Ras proteins, catalyzing the methylation of the carboxyl-terminal cysteine residue. researchgate.netactivemotif.com This methylation is essential for the stable membrane association of Ras proteins, which is a prerequisite for their signal transduction activity. activemotif.comtandfonline.com

Studies have determined the inhibitory potency of this compound against ICMT. For instance, this compound has been reported to have an IC₅₀ value of 2 μM for ICMT inhibition. medchemexpress.comtargetmol.comacs.orgacs.orgnih.govsci-hub.seucm.esgenscript.com This indicates that a concentration of 2 μM of this compound is sufficient to inhibit 50% of ICMT enzyme activity in in vitro assays. Furthermore, this compound demonstrates selectivity against other enzymes involved in the post-translational modifications of Ras, suggesting a targeted mechanism of action. targetmol.comnih.govsci-hub.seucm.esgenscript.com

Data on the inhibitory activity of this compound against ICMT:

CompoundTarget EnzymeIC₅₀ (μM)Selectivity
This compoundICMT2Selective

Consequences of this compound on Ras Protein Subcellular Localization

The inhibition of ICMT by this compound directly impacts the subcellular localization of Ras proteins. Proper membrane association is critical for Ras function, and disruption of this process can effectively attenuate Ras signaling.

Disruption of Ras Isoform Membrane Association

This compound significantly impairs the membrane association of all four Ras isoforms: HRAS, KRAS, and NRAS. targetmol.comresearchgate.netactivemotif.comacs.orgnih.govsci-hub.seucm.esgenscript.commdpi.comnih.govmdpi.comescholarship.orgresearchgate.net This effect is observed regardless of the mutational status of the Ras protein, highlighting a mechanism that targets a common processing step essential for membrane anchoring. targetmol.comnih.govsci-hub.seucm.esgenscript.com By preventing the necessary methylation catalyzed by ICMT, this compound leads to the mislocalization of Ras from cellular membranes. medchemexpress.comsci-hub.seresearchgate.net This mislocalization has been confirmed in various cell lines, including PC-3 cells, where treatment with this compound induced significant Ras mislocalization in a dose-dependent manner. sci-hub.seresearchgate.net

Modulation of Ras Activity States

The disruption of membrane localization consequently leads to a decrease in Ras activity. targetmol.comacs.orgnih.govsci-hub.seucm.esgenscript.com Ras proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state at the plasma membrane. activemotif.comnih.gov Proper membrane localization is required for Ras to interact with upstream activators (GEFs) and downstream effectors. activemotif.comtandfonline.comnih.gov By causing Ras mislocalization, this compound effectively reduces the pool of membrane-bound Ras available for activation, thereby decreasing the levels of active, GTP-bound Ras. sci-hub.seresearchgate.net This modulation of Ras activity is a key mechanism by which this compound exerts its cellular effects.

Research findings on this compound's effect on Ras localization and activity:

CompoundEffect on Ras LocalizationEffect on Active Ras (GTP-bound)Observed in
This compoundImpairs membrane association of all isoformsDecreases levelsVarious cell lines, including PC-3 sci-hub.seresearchgate.net

This compound-Mediated Alterations in Downstream Oncogenic Signaling Pathways

The reduction in active Ras protein levels due to this compound-mediated ICMT inhibition and subsequent mislocalization leads to the inhibition of key downstream signaling pathways that are frequently dysregulated in cancer.

Regulation of the Ras/Raf/MEK/ERK Signaling Cascade

The Ras/Raf/MEK/ERK pathway, also known as the MAPK/ERK pathway, is a critical signaling cascade downstream of Ras that regulates cell proliferation, differentiation, and survival. tandfonline.comnih.govresearchgate.netwikipedia.org Activated Ras proteins recruit and activate Raf kinases, initiating a phosphorylation cascade through MEK (MAPK/ERK kinase) to ERK (extracellular signal-regulated kinase). tandfonline.comnih.govwikipedia.org this compound has been shown to inhibit this pathway. targetmol.comacs.orgnih.govsci-hub.seucm.esgenscript.commdpi.comresearchgate.netresearchgate.netx-mol.netcsic.es Studies, including those in glioblastoma, indicate that this compound inhibits glioblastoma growth by deactivating the Ras/Raf/MEK/ERK pathway. researchgate.netx-mol.netresearchgate.net This inhibition is a direct consequence of reduced active Ras levels, which are unable to effectively engage and activate the downstream components of this cascade. sci-hub.seresearchgate.net

Interactions with the PI3K/AKT/mTOR Signaling Network

Summary of this compound's effects on downstream signaling:

CompoundDownstream PathwayEffectNotes
This compoundRas/Raf/MEK/ERKInhibitionObserved in various contexts, including glioblastoma researchgate.netresearchgate.netx-mol.netresearchgate.net
This compoundPI3K/AKT/mTORInhibitionObserved in various cell lines sci-hub.seresearchgate.net

Impact on Other Pro-Survival and Proliferative Pathways

The reduction in active Ras signaling due to ICMT inhibition by this compound has a direct impact on key downstream pathways that regulate cell survival and proliferation. Ras proteins are central nodes that activate several signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway and the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway. researchgate.netwikipedia.orgnih.govnih.gov These pathways are frequently hyperactivated in various cancers and play critical roles in promoting cell growth, division, and survival. researchgate.netwikipedia.orgnih.govnih.gov

Studies have shown that this compound treatment leads to a decrease in the activity of both the MEK/ERK and PI3K/AKT signaling pathways. nih.govnih.govnih.govnih.gov By inhibiting ICMT and disrupting Ras membrane association, this compound effectively blocks the initiation and propagation of signals through these pro-survival and proliferative cascades. guidetopharmacology.orgsigmaaldrich.comwikipedia.orgfishersci.comvulcanchem.comnih.govnih.gov This disruption contributes to the observed reduction in cell proliferation in various Ras-mutated tumor cell lines upon treatment with this compound. guidetopharmacology.orgsigmaaldrich.comwikipedia.orgfishersci.commrc.ac.ukresearchgate.netnih.gov

In vitro studies using Ras-driven cancer cell lines have demonstrated the ability of this compound to inhibit their viability, with half-maximal effective concentration (EC50) values typically ranging from 2 to 12 µM. nih.gov

Cell Line Type (Ras Status) This compound Viability Inhibition (IC50, µM)
Ras-driven cancer cell lines 2 – 12
Control fibroblasts > 50

Note: Data compiled from research findings on various Ras-driven cancer cell lines and control fibroblasts. nih.gov

This indicates a selective impact on cancer cells with dysregulated Ras signaling compared to normal fibroblasts. nih.gov

Mechanistic Basis of this compound-Induced Cell Death

A key outcome of this compound's action is the induction of cell death in susceptible cancer cells. guidetopharmacology.orgwikipedia.orgsigmaaldrich.comwikipedia.orgfishersci.comnih.govwikipedia.orgrmreagents.com The mechanism by which this compound promotes cell death is multifaceted, involving the activation of both autophagic and apoptotic processes. wikipedia.orgsigmaaldrich.comnih.govrmreagents.comnih.govwikipedia.org

Activation of Autophagic Processes

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins, which can play a complex role in cell fate. This compound has been shown to activate autophagic processes in cancer cells. wikipedia.orgsigmaaldrich.comnih.govrmreagents.comnih.govwikipedia.orgplos.org Evidence for this includes the observed increase in the levels of microtubule-associated protein 1A/1B-light chain 3 (LC-3), a commonly used marker for autophagy, upon treatment with this compound in cell lines such as PC-3. nih.govwikipedia.org This increase in LC-3 indicates the formation of autophagosomes, key structures in the autophagy pathway.

Induction of Apoptotic Pathways

In addition to autophagy, this compound also triggers apoptosis, or programmed cell death. wikipedia.orgsigmaaldrich.comnih.govrmreagents.comnih.govwikipedia.org Apoptosis is characterized by a cascade of biochemical events leading to distinct morphological changes and the eventual dismantling of the cell. Key indicators of apoptosis activation include the increased activity of caspases, particularly caspase-3, and the cleavage of poly [ADP-ribose] polymerase 1 (PARP1), resulting in the formation of cleaved PARP1 (cPARP). nih.govwikipedia.org Studies in PC-3 cells treated with this compound have demonstrated a notable increase in caspase-3 activity and the presence of cPARP, confirming the induction of apoptotic pathways. nih.govwikipedia.org

The simultaneous activation of both autophagy and apoptosis highlights the complex cellular response to ICMT inhibition by this compound, ultimately contributing to its ability to induce cell death in Ras-driven cancer cells.

Investigational Preclinical Efficacy of Ucm 1336 in Disease Models

In Vitro Assessments of UCM-1336 Antiproliferative and Cytotoxic Activity

In vitro studies have evaluated the ability of this compound to inhibit the proliferation and induce cell death in various cancer cell lines.

Evaluation in Ras-Mutated Cellular Lineages

This compound has demonstrated inhibitory effects on the viability of several cancer cell lines known to harbor Ras mutations. In these studies, this compound treatment led to the mislocalization of endogenous Ras, a decrease in active Ras (GTP-bound complex), and inhibition of downstream signaling pathways such as MEK/ERK and PI3K/AKT sci-hub.seresearchgate.net. Furthermore, this compound has been shown to induce cell death through mechanisms involving autophagy and apoptosis sci-hub.seresearchgate.netmedchemexpress.commedchemexpress.commedchemexpress.com.

Specific Cancer Cell Line Responsiveness (e.g., Acute Myeloid Leukemia, Glioblastoma, Melanoma, Colorectal Carcinoma)

This compound has shown efficacy against specific cancer cell lines, including those derived from acute myeloid leukemia (AML), glioblastoma, melanoma, and colorectal carcinoma, particularly those with Ras mutations.

In AML, this compound inhibited the viability of the HL60 cell line, which harbors an NRAS Q61K mutation, with an IC₅₀ value of 2 μM genomenon.comresearchgate.netmedchemexpress.com. It also showed selectivity, with IC₅₀ values greater than 50 μM in control fibroblasts (NIH3T3 and 142BR) researchgate.net.

Studies in glioblastoma cell lines have indicated that ICMT inhibitors, including this compound, are effective against these cells while sparing normal neuron cells researchgate.net. This compound significantly inhibits glioblastoma growth in preclinical models targetmol.comresearchgate.netresearchgate.netresearchgate.net.

This compound treatment also inhibited the growth of melanoma cells harboring the NRAS Q61K mutation in culture genomenon.comgenomenon.com.

While colorectal carcinoma is mentioned in the context of Ras mutations and ICMT inhibitors tandfonline.com, specific in vitro data for this compound on colorectal carcinoma cell lines were not prominently detailed in the search results beyond its general activity against Ras-driven lines like SW620 researchgate.net.

The in vitro antiproliferative activity of this compound against several Ras-driven cancer cell lines is summarized in the table below:

Cell LineCancer TypeRas Mutation StatusIC₅₀ (μM)Reference
PANC1Pancreatic CancerRas-driven2–12 researchgate.net
MIA-PaCa-2Pancreatic CancerRas-driven2–12 researchgate.net
MDA-MB-231Breast CancerRas-driven2–12 researchgate.net
SW620Colorectal CarcinomaRas-driven2–12 researchgate.net
SK-Mel-173MelanomaRas-driven2–12 researchgate.net
HL60Acute Myeloid LeukemiaNRAS Q61K2 genomenon.comresearchgate.netmedchemexpress.com
NIH3T3Control FibroblastsWild-type>50 researchgate.net
142BRControl FibroblastsWild-type>50 researchgate.net

In Vivo Efficacy Studies of this compound in Non-Human Organismal Models

In vivo studies using xenograft models have been conducted to evaluate the efficacy of this compound in a living system.

Analysis in Xenograft Models of Hematologic Malignancies

This compound has been tested in xenograft models of acute myeloid leukemia. In one study, NSG mice transplanted with HL60 NRAS-dependent cells were treated with this compound. This treatment led to a significant delay in tumor development and death compared to vehicle administration researchgate.net. Furthermore, this compound treatment decreased HL60 infiltration in the bone marrow of these mice researchgate.net.

Assessment in Glioblastoma Xenograft Models

In glioblastoma xenograft models, this compound has been shown to significantly inhibit tumor growth targetmol.comresearchgate.netresearchgate.net. Mechanistic studies in these models suggest that this compound inhibits glioblastoma growth by activating the Ras/Raf/Mek/Erk signaling pathway researchgate.netresearchgate.netresearchgate.net.

Influence on Survival and Disease Progression in Preclinical Systems

Preclinical studies have indicated that this compound can influence survival and disease progression. In the in vivo model of Ras-mutated AML, this compound treatment increased survival nih.govsci-hub.setargetmol.comacs.orgmdpi.com. Specifically, in the HL60 xenograft model, this compound significantly prolonged survival genomenon.comgenomenon.com. These findings suggest a potential therapeutic benefit of this compound in slowing disease progression and improving survival in preclinical models of Ras-driven malignancies.

Model SystemCancer TypeKey FindingReference
NSG mice + HL60 xenograftAcute Myeloid LeukemiaSignificant delay in tumor development and death; decreased bone marrow infiltration. researchgate.net
NSG mice + HL60 xenograftAcute Myeloid LeukemiaSignificantly prolonged survival (HR=6.211; p=0.0274). genomenon.comgenomenon.com
Glioblastoma xenograft modelsGlioblastomaSignificantly inhibits glioblastoma growth. targetmol.comresearchgate.netresearchgate.net
In vivo model of Ras-mutated AMLAcute Myeloid LeukemiaIncreased survival. nih.govsci-hub.setargetmol.comacs.orgmdpi.com

This compound's Role in Research on Cellular Senescence and Progeroid Phenotypes

Research into cellular senescence and progeroid phenotypes, particularly Hutchinson-Gilford progeria syndrome (HGPS), has identified the enzyme isoprenylcysteine carboxylmethyltransferase (ICMT) as a potential therapeutic target. HGPS is a rare genetic disorder characterized by features of accelerated aging, caused by the accumulation of progerin, an aberrant protein derived from mutated lamin A. Progerin undergoes farnesylation and subsequent carboxymethylation catalyzed by ICMT. This abnormal processing and accumulation of progerin in the cell nucleus contribute to nuclear defects and premature cellular senescence, a state of stable cell cycle arrest associated with aging and various pathologies. wikipedia.orgguidetoimmunopharmacology.orggithub.com

Inhibiting the methylation of progerin by targeting ICMT has been proposed as a strategy to reduce progerin's toxicity and its detrimental effects on cellular homeostasis, including DNA damage, metabolic alterations, and the induction of senescence. wikipedia.org By blocking carboxymethylation, ICMT inhibitors are thought to mislocalize progerin within the nucleoplasm, thereby reducing its ability to induce these cellular pathologies. wikipedia.org

This compound has been identified as a potential inhibitor of ICMT within this research context. wikipedia.orgciteab.com Studies have characterized this compound (referred to as compound 3 in some research) as a potent ICMT inhibitor with an IC50 value of 2 μM. Its activity against ICMT makes it relevant to the investigation of therapeutic approaches for conditions driven by aberrant protein methylation, such as HGPS. wikipedia.orgciteab.com

Advanced Chemical Biology and Medicinal Chemistry Investigations of Ucm 1336

Exploration of Structure-Activity Relationships (SAR) Pertaining to ICMT Inhibition

The investigation of structure-activity relationships (SAR) is a fundamental aspect of medicinal chemistry that aims to understand how modifications to a compound's chemical structure influence its biological activity. In the context of ICMT inhibitors like UCM-1336, SAR studies are crucial for identifying the key structural features responsible for potent and selective enzyme inhibition. Research efforts in this area involve synthesizing a series of related compounds with systematic structural variations and evaluating their inhibitory activity against ICMT.

Comparative Analysis of this compound with Analogous ICMT Inhibitors in Research

Comparative analysis with existing or previously studied ICMT inhibitors is essential to contextualize the properties and potential advantages of this compound. One notable compound in this comparison is cysmethynil, another well-characterized ICMT inhibitor that has been used in research.

This compound is considered a newer generation ICMT inhibitor and has been described as having potentially more potent enzyme inhibition and lower toxicity compared to cysmethynil. Structurally, this compound is distinct from cysmethynil-derived compounds.

CompoundICMT Inhibition (IC50)Notes
This compound2 μMPotent, selective against other Ras-processing enzymes. nih.govnih.gov
Cysmethynil1.5 μMWell-characterized, induces Ras mislocalization.

Computational Chemistry Approaches in this compound Research and Design

Computational chemistry plays a vital role in modern drug discovery and medicinal chemistry by providing insights into molecular properties, interactions, and biological activity through theoretical calculations and simulations. In the research involving this compound and other ICMT inhibitors, various computational approaches have been employed to complement experimental studies and guide the design of improved compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing molecular descriptors that represent various structural and physicochemical properties, QSAR models can predict the activity of new, untested compounds and identify the structural features that are most important for activity.

QSAR studies have been applied in the broader research area of ICMT inhibitors, including work related to the compounds investigated alongside this compound. These models help researchers understand how variations in the chemical structure of potential inhibitors correlate with their potency against ICMT, thereby informing the design of analogs with enhanced activity.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational method used to predict the preferred orientation (binding mode) of a small molecule ligand when bound to a protein target, such as ICMT. This technique estimates the binding affinity between the ligand and the protein, providing insights into the key interactions that stabilize the complex.

Molecular docking studies were performed as part of the research leading to the identification and optimization of ICMT inhibitors, including this compound. These studies help visualize how this compound might fit into the active site of ICMT and predict the specific amino acid residues involved in binding interactions. This information is valuable for understanding the molecular basis of inhibition and guiding structural modifications to improve binding affinity.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. MD simulations allow researchers to observe the dynamic nature of proteins and ligands, providing insights into conformational changes, flexibility, and the stability of protein-ligand complexes over time.

In the context of ICMT inhibitor research, including studies related to this compound, molecular dynamics simulations have been used. These simulations can help refine homology models of human ICMT and study the dynamic interactions between the enzyme and inhibitors. By simulating the behavior of this compound within the ICMT binding site, researchers can gain a more comprehensive understanding of the binding process, assess the stability of the bound complex, and evaluate the influence of protein flexibility on inhibitor binding.

Research Methodologies and Strategic Directions in Ucm 1336 Studies

Biochemical and Cell-Based Assays for UCM-1336 Characterization

Biochemical and cell-based assays are fundamental to understanding the mechanism of action and cellular effects of this compound. These assays provide insights into its enzymatic inhibitory activity, its impact on protein localization, and its effects on key cellular processes like proliferation, viability, and signaling.

Enzyme Kinetic and Inhibitor Potency Determination

Determining the enzyme kinetics and inhibitor potency of this compound against ICMT is a critical step in its characterization. This compound has been identified as a potent ICMT inhibitor with an IC₅₀ value of 2 μM. sci-hub.semedkoo.commedchemexpress.com This indicates the concentration at which this compound inhibits 50% of the enzyme's activity. Studies have shown that this compound is selective against other enzymes involved in the post-translational modifications of Ras. sci-hub.seacs.orgnih.gov

Cellular Membrane Fractionation and Protein Localization Assays

Cellular membrane fractionation and protein localization assays are employed to investigate how this compound affects the distribution of proteins within the cell, particularly Ras isoforms, which require ICMT-mediated methylation for proper membrane association. sci-hub.semedkoo.com Studies have demonstrated that this compound significantly impairs the membrane association of the four Ras isoforms (HRAS, NRAS, KRAS), leading to their mislocalization. sci-hub.semedkoo.comresearchgate.net This mislocalization is a key mechanism by which this compound exerts its effects. Techniques such as cellular fractionation, which separates cellular components into distinct fractions like cytoplasmic, membrane/organelle, and nuclear/cytoskeletal, followed by analysis methods like Western blotting, are standard for these studies. cellsignal.cnabcam.cn Confocal and immunofluorescence microscopy are also used to visually confirm the delocalization of Ras isoforms from the membrane upon this compound treatment. researchgate.netresearchgate.net

Data demonstrating Ras mislocalization upon this compound treatment in PC-3 cells:

TreatmentThis compound ConcentrationObservationSource
This compound5 μMSignificant Ras mislocalization sci-hub.seresearchgate.net
This compoundDose-dependentIncreased Ras mislocalization sci-hub.se
Cysmethynil5 μMLess mislocalization than this compound at 5 μM sci-hub.se

Cellular Proliferation, Viability, and Clonogenicity Assays

Cellular proliferation, viability, and clonogenicity assays are crucial for evaluating the impact of this compound on cancer cell growth and survival. This compound has been shown to inhibit the viability of various Ras-driven cancer cell lines. sci-hub.semedkoo.comresearchgate.net Common methods for assessing cell viability and proliferation include MTT, WST, and Resazurin assays, which measure metabolic activity as an indicator of viable cell number. nih.govcellgs.com Clonogenicity assays, or colony formation assays, are used to assess the ability of single cells to grow into colonies, providing a measure of long-term cell survival and proliferative capacity after treatment. ciemat.esciemat.esplos.org

In vitro viability data for this compound in various cancer cell lines:

Cell LineRas StatusIC₅₀ (μM)Source
HL60NRAS mutant2 medchemexpress.com
PANC1Ras-driven2–12 researchgate.net
MIA-PaCa-2Ras-driven2–12 researchgate.net
MDA-MB-231Ras-driven2–12 researchgate.net
SW620Ras-driven2–12 researchgate.net
SK-Mel-173Ras-driven2–12 researchgate.net
NIH3T3Control>50 researchgate.net
142BRControl>50 researchgate.net

This compound treatment has been shown to significantly inhibit glioblastoma growth in cellular assays. researchgate.netnih.gov Clonogenicity assays have also been used in broader cancer research to study cell survival after various treatments, including irradiation. ciemat.esciemat.es

Immunoblotting and Gene Expression Profiling for Signaling Pathway Analysis

Immunoblotting (Western blotting) and gene expression profiling are utilized to analyze the effects of this compound on key signaling pathways downstream of Ras. This compound treatment has been shown to decrease active Ras (GTP-bound complex) and inhibit the activity of its downstream MEK/ERK and PI3K/AKT signaling pathways. sci-hub.senih.govresearchgate.net Immunoblotting allows for the detection and quantification of specific proteins involved in these pathways, such as phosphorylated forms of MEK, ERK, and AKT, which indicate pathway activation. researchgate.netresearchgate.net Gene expression profiling, often performed using techniques like qPCR or RNA-Seq, can reveal changes in the transcription of genes involved in signaling pathways, apoptosis, and autophagy following this compound exposure. biorxiv.org Studies have confirmed that this compound activates autophagy and apoptosis, as evidenced by changes in the expression of markers like LC-3 and cleaved PARP1, and increased caspase 3 activity. researchgate.netresearchgate.netmedchemexpress.com Mechanistic studies suggest that the Ras/Raf/Mek/Erk pathway, rather than Ras/PI3K/Akt/mTOR, is the primary downstream pathway affected by ICMT inhibition in glioblastoma. researchgate.netnih.govresearchgate.netresearchgate.net

Advanced Microscopy Techniques for Subcellular Events

Advanced microscopy techniques, such as confocal and immunofluorescence microscopy, are indispensable for visualizing the subcellular localization of proteins and observing cellular events like autophagy and apoptosis in response to this compound. Confocal microscopy has been used to confirm the mislocalization of Ras isoforms from the cell membrane after this compound treatment. researchgate.netresearchgate.net These techniques allow for high-resolution imaging of fluorescently labeled proteins or organelles, providing visual evidence of the compound's effects at the subcellular level. For instance, confocal images have shown that this compound treatment induces autophagy, characterized by the formation of autophagosomes visualized using fluorescent markers like mCherry-LC-3. researchgate.net

Preclinical Pharmacokinetic and Pharmacodynamic Profiling of this compound in Animal Models

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profiling in animal models are essential to understand how the body handles this compound (absorption, distribution, metabolism, excretion) and what effects it has at a physiological level. While detailed PK data for this compound were not extensively available in the provided search results, preclinical studies in animal models have been conducted to evaluate its efficacy in vivo. This compound has been tested in xenograft mouse models, specifically in mice transplanted with human acute myeloid leukemia (AML) cells. sci-hub.senih.govresearchgate.netgenomenon.com These studies involve administering this compound to mice and monitoring tumor development, survival, and the presence of cancer cells in tissues like bone marrow. researchgate.net Results from these in vivo assays have shown that this compound treatment leads to a significant delay in tumor development and death and decreased infiltration of cancer cells in bone marrow compared to control groups. researchgate.net This demonstrates the in vivo pharmacodynamic effects of this compound in reducing tumor burden and improving survival in Ras-driven AML models. sci-hub.senih.govresearchgate.netgenomenon.com Furthermore, studies in glioblastoma models have indicated that this compound significantly inhibits tumor growth without causing toxicity in mice. researchgate.netnih.govtargetmol.com

Investigation of this compound in Combination Research Strategies

Preclinical studies have investigated the potential of combining this compound with other therapeutic agents to enhance efficacy and overcome resistance in various cancer models. The rationale for combination therapy often stems from the complex nature of RAS-driven cancers, which frequently involve the dysregulation of multiple signaling pathways. mdpi.comtandfonline.comannualreviews.org

One area of focus has been combining ICMT inhibitors like this compound with inhibitors targeting downstream RAS effector pathways, such as the MAPK (MAPK/ERK) and PI3K-AKT-mTOR pathways. mdpi.comtandfonline.comresearchgate.netannualreviews.org For instance, studies have explored combinations with MEK inhibitors, given the critical role of the MAPK pathway in RAS-mediated tumorigenesis. mdpi.comtandfonline.comresearchgate.netannualreviews.org While MEK inhibitors have shown promise in some contexts, resistance can emerge, highlighting the need for combination approaches. mdpi.comtandfonline.comannualreviews.org

Another strategy involves combining this compound with inhibitors that target upstream components of RAS activation, such as receptor tyrosine kinases (RTKs) like EGFR or proteins like SOS1 and SHP2. tandfonline.comnih.govmdpi.comnih.govannualreviews.orgreactionbiology.com Preclinical data suggest that inhibiting these upstream regulators can reduce the activation of RAS and potentially enhance the effects of agents that target downstream signaling or post-translational modifications like those inhibited by this compound. tandfonline.comnih.govmdpi.comnih.govannualreviews.orgreactionbiology.com

Furthermore, combination strategies may involve targeting parallel survival pathways or exploiting vulnerabilities created by ICMT inhibition. Research suggests that ICMT inhibition can impact cellular processes beyond RAS methylation, including metabolism and autophagy, which could be leveraged in combination therapies. researchgate.netresearchgate.net

Data from preclinical studies evaluating this compound in combination are often presented in terms of synergistic effects on cell growth inhibition or tumor growth delay in xenograft models. For example, studies in acute myeloid leukemia (AML) models harboring NRAS Q61K mutations have shown that this compound treatment inhibited growth and prolonged survival. genomenon.com While specific combination data for this compound were not extensively detailed in the search results, the general strategy of combining ICMT inhibitors with other targeted agents in RAS-mutant cancers is a significant area of investigation. tandfonline.comnih.govmdpi.comnih.govresearchgate.netfrontiersin.org

Table 1 provides a generalized overview of potential combination strategies based on the known mechanisms of this compound and the landscape of RAS-targeted therapies.

Table 1: Potential Combination Strategies with this compound

Combination Agent ClassRationalePotential Impact
MEK InhibitorsTarget downstream MAPK pathway, often hyperactivated in RAS-mutant cancers.Enhanced inhibition of proliferation and survival.
PI3K/AKT/mTOR InhibitorsTarget parallel survival pathway activated by RAS.Blockade of compensatory signaling.
RTK Inhibitors (e.g., EGFR)Reduce upstream signaling leading to RAS activation.Decreased RAS-GTP levels, overcoming feedback loops.
SOS1/SHP2 InhibitorsImpede GDP-GTP exchange on RAS.Reduced active RAS.
Other Post-Translational Mod.Target related prenylation or processing enzymes (FTase, RCE1).More complete disruption of RAS membrane association.

Elucidation of Adaptive Resistance Mechanisms to this compound in Preclinical Models

Understanding how cancer cells develop resistance to targeted therapies is crucial for developing more effective treatment strategies. Preclinical models are essential for identifying and characterizing these adaptive resistance mechanisms. While specific detailed mechanisms of resistance solely to this compound were not extensively highlighted, research into resistance to RAS-targeted therapies and ICMT inhibitors in general provides insights into potential mechanisms relevant to this compound.

Adaptive resistance to RAS pathway inhibitors can involve the reactivation of downstream signaling or the activation of bypass pathways. tandfonline.comnih.govannualreviews.org For instance, resistance to KRAS G12C inhibitors has been linked to the rapid upregulation of phosphorylated MEK and ERK, indicating a reactivation of the MAPK pathway despite the initial blockade. nih.gov This can occur through various mechanisms, including the upregulation of upstream RTKs, activation of alternative RAS isoforms, or mutations in downstream signaling components. tandfonline.comnih.govnih.govannualreviews.org

Given that this compound targets ICMT, an enzyme involved in RAS membrane localization, potential resistance mechanisms could involve alterations that bypass the need for this specific post-translational modification or compensate for the loss of properly localized RAS. tandfonline.commdpi.comnih.govresearchgate.net This might include changes in protein trafficking, reliance on alternative membrane anchoring mechanisms, or activation of downstream pathways independent of membrane-bound RAS.

Preclinical studies investigating resistance mechanisms often utilize techniques such as cell line models with acquired resistance, analysis of signaling pathway activation via Western blot, and genomic or transcriptomic profiling to identify genetic or molecular changes associated with resistance. researchgate.netannualreviews.org For example, Western blot analysis has been used to demonstrate the inhibitory effect of this compound on the RAS/RAF/MEK/ERK signaling pathway in glioblastoma xenograft tumors. researchgate.net Studies on resistance to other RAS-targeted agents have shown that resistance can be driven by secondary mutations in RAS or activation of parallel pathways like PI3K/AKT/mTOR or Wnt/β-catenin signaling. mdpi.comtandfonline.comnih.govannualreviews.org

Understanding the specific adaptive changes that occur in response to this compound treatment in preclinical models is an ongoing area of research necessary to inform rational combination strategies and identify potential biomarkers of response or resistance. mdpi.comtandfonline.com

Future Research Trajectories and Unexplored Therapeutic Modalities

The research on this compound and ICMT inhibition points towards several future research trajectories and unexplored therapeutic modalities.

One key direction is the continued development and optimization of ICMT inhibitors. While this compound has shown promise in preclinical settings, further enhancement for effective therapeutic use may be required. nih.govresearchgate.net This includes improving potency, selectivity, and pharmacokinetic properties. researchgate.netnih.govresearchgate.net

Further exploration of this compound in combination therapies is crucial. Identifying the most synergistic combinations with other targeted agents, chemotherapies, or immunotherapies holds significant potential to improve treatment outcomes, particularly in RAS-mutant cancers where single-agent approaches have faced challenges. mdpi.comtandfonline.comnih.govannualreviews.orgfrontiersin.org This requires rigorous preclinical testing and potentially clinical evaluation in the future.

Investigating the role of ICMT inhibition and this compound in a broader range of cancer types beyond those initially studied (e.g., AML, glioblastoma, colorectal cancer) is warranted. mdpi.comtandfonline.comnih.govmdpi.comresearchgate.netgenomenon.comfrontiersin.org Given the prevalence of RAS mutations in various malignancies, this compound might have therapeutic potential in other contexts.

Delving deeper into the precise mechanisms of action of this compound and the consequences of ICMT inhibition at a systems level could reveal new vulnerabilities to exploit. This includes understanding its impact on tumor metabolism, the tumor microenvironment, and immune cell interactions. mdpi.comtandfonline.comresearchgate.netresearchgate.net

Exploring novel drug delivery methods or formulations for this compound could enhance its efficacy and reduce potential off-target effects.

Finally, identifying biomarkers that predict response or resistance to this compound would be invaluable for patient selection and guiding treatment decisions in future clinical applications. mdpi.com This could involve analyzing the mutational status of RAS and other related genes, as well as assessing the expression or activity of ICMT and downstream signaling pathways. mdpi.comtandfonline.com

The development of more sophisticated preclinical models, including patient-derived xenografts and organoids that better recapitulate the complexity of human tumors and the tumor microenvironment, will be essential for advancing the research on this compound and other RAS-targeted therapies. mdpi.comtandfonline.comnih.gov

Table 2: Future Research Directions

Research AreaDescription
ICMT Inhibitor OptimizationImproving potency, selectivity, and pharmacokinetic properties of this compound and related compounds.
Novel Combination TherapiesIdentifying synergistic combinations with targeted agents, chemotherapy, immunotherapy.
Expanded Cancer Type InvestigationEvaluating efficacy in a wider range of RAS-mutant cancers.
Deeper Mechanistic UnderstandingInvestigating impact on metabolism, tumor microenvironment, and immune interactions.
Novel Delivery MethodsExploring improved formulations or delivery systems.
Biomarker IdentificationDiscovering predictors of response or resistance to guide patient selection.
Advanced Preclinical ModelsUtilizing more complex models (PDX, organoids) for better translational relevance.

Q & A

Q. What is the molecular mechanism of UCM-1336 as an ICMT inhibitor, and how does it differ from other Ras-targeting compounds?

this compound selectively inhibits isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme critical for the post-translational modification of Ras proteins. Unlike inhibitors targeting specific Ras isoforms or downstream effectors, this compound disrupts the membrane localization of all four Ras subtypes (H-, N-, K-, and R-Ras), thereby suppressing Ras-dependent signaling pathways . Key methodological steps to validate this mechanism include:

  • Membrane binding assays : Quantify Ras membrane dissociation using subcellular fractionation followed by Western blotting.
  • Downstream signaling analysis : Measure ERK/MAPK and PI3K/AKT pathway activity via phospho-specific antibodies.
  • Selectivity profiling : Compare this compound’s effects on ICMT versus other methyltransferases (e.g., PRMTs) using enzymatic assays .

Q. How should researchers design experiments to assess this compound’s efficacy in Ras-dependent cancer models?

A robust experimental design includes:

  • Cell line selection : Use Ras-mutant cell lines (e.g., HCT-116 for K-Ras mutations) alongside wild-type controls to isolate Ras-specific effects.
  • Dose-response profiling : Determine IC50 values for cell viability (e.g., via MTT assays) and correlate with Ras membrane localization (e.g., immunofluorescence).
  • Combination therapies : Test this compound with MEK or PI3K inhibitors to identify synergistic effects .
  • Data normalization : Include vehicle controls and normalize results to baseline Ras activity.

Q. What criteria should guide the selection of cell lines and animal models for this compound studies?

Prioritize models with:

  • Ras dependency : Use cell lines with confirmed Ras mutations (e.g., pancreatic ductal adenocarcinoma for K-Ras).
  • Relevant tissue origin : Match in vitro models to in vivo tumor types (e.g., glioblastoma for intracranial xenografts).
  • Pharmacodynamic compatibility : Ensure animal models (e.g., mice) allow for sufficient drug bioavailability and tolerability monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on this compound’s inhibition of Ras isoforms?

Contradictions may arise from differential Ras isoform expression or compensatory pathways. Strategies include:

  • Isoform-specific knockdowns : Use siRNA/shRNA to silence individual Ras isoforms and assess this compound’s efficacy.
  • Orthogonal validation : Combine biochemical assays (e.g., Ras-GTP pull-down) with transcriptomic profiling to identify bypass mechanisms.
  • Dose-response refinement : Test sub-IC50 concentrations to uncover isoform-specific thresholds .

Q. What are the key challenges in translating in vitro findings of this compound to in vivo models, and how can they be addressed?

Challenges include poor bioavailability and off-target effects. Mitigation strategies:

  • Pharmacokinetic optimization : Use formulations like liposomal encapsulation to enhance brain penetration in glioblastoma models.
  • Toxicity screening : Monitor organ-specific toxicity via histopathology and serum biomarkers (e.g., ALT/AST for liver damage).
  • Longitudinal dosing : Implement staggered dosing regimens to balance efficacy and tolerability .

Q. How can experimental protocols for this compound be optimized for long-term studies on resistance mechanisms?

  • Chronic exposure models : Treat cells with this compound for 6–8 weeks, isolating resistant clones for genomic sequencing (e.g., whole-exome or CRISPR screens).
  • Cross-resistance testing : Evaluate resistance to other Ras pathway inhibitors (e.g., trametinib).
  • Metabolic adaptation analysis : Use Seahorse assays to assess shifts in glycolysis/OXPHOS upon prolonged treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.